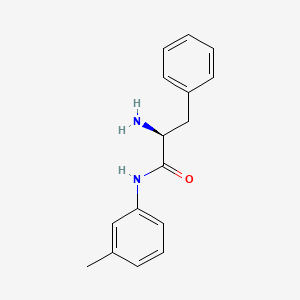

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(3-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGGNSYKZHCBBQ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of S 2 Amino 3 Phenyl N M Tolylpropanamide

Approaches to the Enantioselective Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Precursors

The cornerstone of synthesizing the target compound is the establishment of the chiral center at the alpha-carbon with the correct (S)-configuration. Various methods have been developed to produce enantiomerically pure α-amino acids and their derivatives, which serve as the direct precursors.

Chiral Auxiliary Strategies in Phenylalanine Amide Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed. This strategy has been effectively applied to the synthesis of α-amino acids like phenylalanine.

One prominent approach involves the asymmetric alkylation of glycine (B1666218) enolates, where the stereoselectivity is controlled by a covalently bound chiral auxiliary. For instance, amides derived from pseudoephedrine can serve as effective chiral auxiliaries. The α-proton of the glycine amide is deprotonated to form an enolate, and the subsequent alkylation with a benzyl (B1604629) halide is directed by the chiral scaffold, leading to the formation of the phenylalanine backbone with high diastereoselectivity. nih.gov The pseudoephedrine auxiliary can then be cleaved to yield the desired enantiomerically enriched phenylalanine derivative. nih.gov

Another powerful method is the diastereoselective Strecker reaction, which can utilize (R)-phenylglycine amide as a chiral auxiliary. researchgate.net This process involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-amino nitrile. The presence of the chiral auxiliary directs the addition to the imine intermediate, resulting in a diastereomerically enriched product that can be hydrolyzed to the target α-amino acid. researchgate.net

The table below summarizes examples of chiral auxiliaries used in asymmetric synthesis relevant to amino acid precursors.

| Chiral Auxiliary | Type of Reaction | Key Features |

| Pseudoephedrine | Asymmetric Alkylation | The methyl group directs the configuration of the incoming electrophile, leading to high diastereoselectivity. nih.govmdpi.com |

| (R)-Phenylglycine Amide | Asymmetric Strecker Synthesis | Induces diastereoselectivity, often enhanced by crystallization-induced asymmetric transformation. researchgate.net |

| Oxazolidinones | Asymmetric Alkylation | Provides a rigid framework that effectively shields one face of the enolate from attack. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric Alkylation | Used to form axially chiral glycine derivatives, enabling alkylation with moderate to good diastereomeric excess. wikipedia.org |

Asymmetric Catalysis for the Construction of the Chiral Alpha-Carbon Center

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Phase-transfer catalysis has proven particularly effective for the α-alkylation of glycine derivatives. In this method, a chiral catalyst, often a Cinchona alkaloid derivative, facilitates the transfer of a reactant between an aqueous and an organic phase. nih.govnih.gov For the synthesis of phenylalanine precursors, the asymmetric α-alkylation of a glycine Schiff base (such as N-(diphenylmethylene)glycine tert-butyl ester) with benzyl bromide can be catalyzed by O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide to yield the (S)-enantiomer with high yield and enantioselectivity. nih.gov The stereochemical outcome is predictable, with cinchonine-derived catalysts typically affording (R)-products and cinchonidine-derived catalysts yielding (S)-products. nih.gov

Metal-catalyzed asymmetric reactions are also prevalent. For example, chiral N,N'-dioxide–copper(I) complexes can catalyze the highly efficient asymmetric α-amination of β-keto amides, providing access to chiral α-amino dicarbonyl compounds which can be further elaborated into α-amino acids. rsc.org Another strategy is the direct catalytic asymmetric aldol (B89426) reaction between glycinate (B8599266) Schiff bases and aldehydes, catalyzed by complexes such as zinc–ProPhenol, which assembles the 1,2-amino alcohol functionality while creating a new C-C bond with excellent stereocontrol. nih.gov

| Catalytic System | Reaction Type | Substrate | Key Outcome |

| Cinchonidine-derived PTC | Asymmetric α-alkylation | Glycine Schiff Base | Affords (S)-α-amino acid derivatives with high yield and ee. nih.gov |

| Chiral N,N′-dioxide–Cu(I) | Asymmetric α-amination | β-keto amides | Produces chiral α-amino dicarbonyl compounds in high yields and enantioselectivities. rsc.org |

| Zinc–ProPhenol Complex | Asymmetric Aldol Reaction | Glycinate Schiff Base | Generates syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. nih.gov |

Chemoenzymatic Synthetic Pathways to Chiral Amino Amides

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions. nih.gov Enzymes such as transaminases are widely used for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. researchgate.netmdpi.com For instance, an aromatic amino acid aminotransferase (ArAT) can catalyze the conversion of phenylpyruvate to L-phenylalanine with exceptional stereoselectivity. nih.gov

Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic strategy to convert a racemic starting material completely into a single enantiomer of the product. One such process for producing chiral amino acids involves the use of a stereoselective amino acid amidase, which hydrolyzes only one enantiomer of a racemic amino acid amide. nih.gov This is coupled with an α-amino-ε-caprolactam (ACL) racemase that continuously interconverts the unreacted amide enantiomer, allowing for a theoretical yield of 100% for the desired chiral amino acid. nih.gov

| Enzymatic Approach | Enzyme(s) | Transformation | Key Advantage |

| Asymmetric Amination | Transaminases (e.g., ArAT) | Phenylpyruvate to L-Phenylalanine | High stereoselectivity and operation under mild, aqueous conditions. nih.gov |

| Dynamic Kinetic Resolution | Amino Acid Amidase & ACL Racemase | Racemic Phenylalanine Amide to L-Phenylalanine | Allows for complete conversion of a racemate to a single enantiomer. nih.gov |

| Elimination/Addition | Phenylalanine Ammonia-Lyases (PALs) | Phenylalanine Synthesis | Catalyzes the non-oxidative amination of cinnamic acid derivatives. researchgate.net |

Amidation Reactions for C(O)-N Bond Formation in this compound Synthesis

Once the chiral precursor, N-protected (S)-phenylalanine, is secured, the final key step is the formation of the amide bond with m-toluidine (B57737). This can be achieved through direct methods or, more commonly, through the use of coupling reagents to activate the carboxylic acid group.

Direct Amidation Protocols

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine without prior activation into an intermediate like an acid chloride or active ester. These methods are often more sustainable but can require harsh conditions or specific catalysts. One modern approach involves the transition-metal-free, NaOtBu-mediated direct amidation of unactivated esters with amines, which can proceed at room temperature under solvent-free conditions. rsc.org While this specific protocol starts from an ester, related base-mediated methods can facilitate direct condensation.

Palladium-catalyzed C–H activation has also been explored for direct amidation, although this is more commonly applied to the functionalization of the aromatic ring of phenylalanine rather than the formation of the primary amide bond from the carboxyl group. researchgate.net

Coupling Reagent Mediated Amide Synthesis

The most prevalent method for forming the amide bond in peptide synthesis and related reactions is the use of coupling reagents. These reagents activate the carboxylic acid of N-protected phenylalanine, making it susceptible to nucleophilic attack by the amine group of m-toluidine. A wide array of such reagents exists, differing in reactivity, cost, and potential for side reactions, particularly racemization of the chiral center. iris-biotech.desigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. peptide.com

Phosphonium (B103445) and Aminium (Uronium) Salts: These reagents are generally more efficient and lead to cleaner reactions than carbodiimides. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used. peptide.comnih.gov They react with the carboxylic acid to form an OBt active ester in situ, which then reacts with the amine. nih.gov

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are known for their high reactivity and are particularly useful for sterically hindered couplings. sigmaaldrich.compeptide.com

The choice of coupling reagent and base (such as Diisopropylethylamine, DIPEA, or pyridine) is critical, as improper conditions can lead to the formation of an azlactone intermediate from N-acetylated phenylalanine, which is prone to racemization. nih.gov

| Class of Coupling Reagent | Examples | Mechanism of Action | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | HOBt, OxymaPure |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Forms active ester (e.g., OBt, OAt) | Base (e.g., DIPEA) |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Forms active ester via phosphonium intermediate | Base (e.g., DIPEA) |

| Other | BOP-Cl, Isobutyl chloroformate | Forms mixed anhydride (B1165640) or phosphinic ester | N-Methylmorpholine |

Racemization Considerations During Amide Bond Formation

The stereochemical integrity of the α-carbon in this compound is paramount for its intended biological activity. However, the activation of the carboxylic acid group of the N-protected phenylalanine precursor, a necessary step for amide bond formation, significantly increases the acidity of the α-proton. This heightened acidity makes the chiral center susceptible to racemization, especially under basic conditions commonly employed in peptide coupling reactions. nih.gov

The two primary mechanisms through which racemization can occur during amide bond formation are direct enolization and the formation of a 5(4H)-oxazolone (azlactone) intermediate. bachem.comhighfine.comrsc.org

Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. youtube.com

Oxazolone (B7731731) Formation: N-acyl amino acids, when activated, can cyclize to form a 5(4H)-oxazolone. This five-membered ring readily tautomerizes to its aromatic isomer, an oxazole, which is achiral. The presence of a base facilitates the abstraction of the α-proton, leading to the formation of this planar, achiral intermediate. Subsequent nucleophilic attack by the amine (m-toluidine) on the oxazolone can proceed from either side, yielding a racemic mixture of the desired amide. bachem.comacs.org

Several factors influence the extent of racemization during the synthesis of this compound:

Coupling Reagents: The choice of coupling reagent is critical in minimizing racemization. While traditional carbodiimides like dicyclohexylcarbodiimide (DCC) can be effective, they often lead to significant racemization when used alone. bachem.com Uronium-based coupling agents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), are known to rapidly activate amino acids but can also induce racemization, particularly in the presence of strong bases. nih.gov Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have shown remarkable resistance to racemization in certain cases. bachem.com The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) to carbodiimide-mediated couplings can effectively suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com

Base: The basicity and steric hindrance of the base used to neutralize the amino acid salt and to facilitate the coupling reaction play a crucial role. highfine.com Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used but have been shown to promote racemization with sensitive substrates. nih.gov Weaker bases, such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine, are often preferred as they are less likely to abstract the α-proton, thus reducing the rate of racemization. highfine.com In some instances, the choice of base can be more critical than the coupling agent itself. For example, studies on N-acetyl-L-phenylalanine have shown that a TBTU/pyridine system can preserve the stereochemistry, whereas a TBTU/DIPEA system leads to racemization. nih.gov

Protecting Groups: The nature of the N-protecting group on the phenylalanine precursor is also a key determinant. Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are generally effective at suppressing racemization. The electron-donating nature of the urethane (B1682113) oxygen is thought to decrease the tendency for oxazolone formation. bachem.comrsc.org In contrast, N-acyl protecting groups, like acetyl or benzoyl, significantly increase the susceptibility to racemization due to the ease of oxazolone formation. nih.gov

The following table summarizes the impact of different coupling reagents and bases on the racemization of phenylalanine derivatives, which can be extrapolated to the synthesis of this compound.

| Coupling System | Base | Racemization Tendency | Reference |

| TBTU | DIPEA | High | nih.gov |

| TBTU | Pyridine | Low | nih.gov |

| T3P | Pyridine | Low | nih.gov |

| DIC/HOBt | NMM | Low | bachem.com |

| DEPBT | - | Very Low | bachem.com |

Derivatization and Structural Modification Strategies for this compound Analogs

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships and to modulate its physicochemical properties. These modifications can be broadly categorized into N-substitutions, alterations of the aromatic rings, and changes to the phenyl side chain.

N-Substitution Modifications

The primary amino group of this compound is a key site for derivatization. N-alkylation can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. A robust method for the direct N-alkylation of α-amino acid amides using alcohols has been developed, employing a ruthenium catalyst. rug.nl This approach is atom-economical and has demonstrated high retention of stereochemical integrity. rug.nl

Aromatic Ring Substituent Effects on Synthesis Accessibility

The introduction of substituents on either the phenyl ring of the phenylalanine moiety or the m-tolyl ring can significantly impact the synthesis and properties of the analogs. A convenient approach for synthesizing ring-substituted phenylalanine amides involves the phase-transfer alkylation of N-(diphenylmethylene)glycine esters with substituted benzyl halides. nih.govresearchgate.net

The electronic nature of these substituents can influence the reactivity of the starting materials and the properties of the final products. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates and equilibria. wikipedia.org For instance, electron-withdrawing groups on the m-toluidine ring would decrease its nucleophilicity, potentially slowing down the amide bond formation step. Conversely, electron-donating groups would enhance its reactivity. The relationship between the electronic properties of substituents and reaction kinetics can be systematically studied using Hammett plots, which correlate reaction rates with substituent constants (σ). slideshare.net Such analyses are valuable for optimizing reaction conditions and for understanding the electronic requirements for biological activity.

Side Chain (Phenyl) Modifications

The phenyl side chain of the phenylalanine residue is another target for structural modification. While the side chain is generally considered non-reactive, recent advances in C-H functionalization have enabled the direct modification of phenylalanine residues within peptides. russelllab.orgresearchgate.net Palladium-catalyzed C-H activation protocols, for example, allow for the olefination of the phenyl ring, introducing new functional groups and structural diversity. researchgate.net Photoredox catalysis has also emerged as a method for the site-selective bioconjugation of phenylalanine. chemrxiv.org These strategies could potentially be adapted for the late-stage functionalization of this compound or its precursors, providing access to a wide array of novel analogs with modified side chains.

Purification and Enantiomeric Excess Determination Methods

The purification of this compound and the accurate determination of its enantiomeric purity are crucial steps to ensure the quality and stereochemical integrity of the final compound.

Chiral Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and reliable method for separating the enantiomers of phenylalanine derivatives and for determining the enantiomeric excess (ee) of the (S)-enantiomer. researchgate.net The choice of the CSP is critical for achieving baseline separation of the enantiomers.

Several types of CSPs have proven effective for the resolution of amino acid derivatives:

Macrocyclic Glycopeptide-Based CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin and ristocetin (B1679390) are highly effective for separating the enantiomers of underivatized and N-protected amino acids in reversed-phase mode. researchgate.netsigmaaldrich.com These CSPs offer multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and ionic interactions, leading to excellent enantioselectivity. chromatographytoday.com

Crown Ether-Based CSPs: Chiral stationary phases incorporating crown ethers, particularly those based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are well-suited for the separation of compounds containing primary amino groups, such as amino acids and their derivatives. nih.govchromatographyonline.com

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are versatile CSPs that can resolve a broad range of chiral compounds, including amino acid esters and amides. yakhak.org

Cyclofructan-Based CSPs: Isopropylcarbamate cyclofructan 6 has demonstrated chiral recognition for phenylalanine derivatives in normal-phase chromatography. researchgate.net

The mobile phase composition, including the type of organic modifier, additives, and pH, must be optimized to achieve the best resolution. For instance, a mobile phase consisting of acetonitrile (B52724) and water has been used effectively with teicoplanin and ristocetin-based CSPs for phenylalanine separation. researchgate.net Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has also been shown to provide rapid and high-resolution separation of phenylalanine esters. waters.com

The following table provides examples of chiral stationary phases and chromatographic modes applicable to the enantiomeric separation of phenylalanine derivatives.

| Chiral Stationary Phase (CSP) Type | Example CSP | Chromatographic Mode | Reference |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase | researchgate.netsigmaaldrich.com |

| Macrocyclic Glycopeptide | Ristocetin | Reversed-Phase | researchgate.net |

| Crown Ether | CROWNPAK CR-I | Reversed-Phase | chromatographytoday.com |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal/Reversed-Phase | yakhak.org |

| Cyclofructan | Isopropylcarbamate cyclofructan 6 | Normal-Phase | researchgate.net |

| Ligand Exchange | L-phenylalanine | Reversed-Phase | nih.gov |

Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism)

The absolute configuration of chiral molecules such as this compound is crucial for their chemical and biological activity. Among the various spectroscopic techniques available for stereochemical assignment, Circular Dichroism (CD) spectroscopy is a powerful non-destructive method that provides information about the three-dimensional structure of chiral molecules in solution.

Circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the molecule's stereochemistry and conformation.

For α-amino acid derivatives like this compound, the chromophores present in the molecule will give rise to characteristic CD signals. The primary chromophores in this compound are the phenyl ring of the phenylalanine residue and the amide bond. The electronic transitions of these groups are sensitive to their chiral environment, resulting in a unique CD spectrum for each enantiomer.

The CD spectrum of the (S)-enantiomer will be a mirror image of the spectrum of the corresponding (R)-enantiomer. This property is fundamental for determining the enantiomeric purity of a sample. For instance, a racemic mixture will be CD silent as the equal and opposite signals from the two enantiomers cancel each other out.

In the case of N-acylated phenylalanine derivatives, the CD spectrum is often dominated by the transitions of the aromatic side chain and the amide chromophore. The sign and magnitude of the Cotton effects can be influenced by several factors, including the nature of the N-acyl group, the solvent, and the temperature, as these can affect the conformational equilibrium of the molecule.

Detailed research findings on analogous N-terminal aryl amino acids have shown that the interactions between the aromatic rings and the chiral center significantly influence the chiroptical properties. The spatial arrangement of the tolyl group relative to the phenylalanine backbone in this compound would be expected to produce a distinct CD signature.

A hypothetical CD spectrum of this compound in methanol (B129727) might exhibit the following characteristics:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| ~268 | Positive | ¹Lₐ transition of the phenyl group |

| ~262 | Positive | ¹Lₐ transition of the phenyl group |

| ~215 | Negative | n → π* transition of the amide |

| ~195 | Positive | π → π* transition of the amide |

The positive Cotton effects in the 260-270 nm region are typically associated with the ¹Lₐ transitions of the phenyl chromophore, and their sign can be correlated with the (S)-configuration at the α-carbon. The negative Cotton effect around 215 nm is characteristic of the n → π* transition of the amide group, and the strong positive band near 195 nm corresponds to the amide π → π* transition. The precise positions and intensities of these bands would provide a spectroscopic fingerprint for the (S)-enantiomer, allowing for its unambiguous stereochemical assignment.

Molecular Interactions and Mechanistic Biological Investigations of S 2 Amino 3 Phenyl N M Tolylpropanamide

Enzyme Inhibition and Modulation Studies

The therapeutic potential of targeting enzymes involved in pathological processes has driven extensive research into small molecule inhibitors. Phenylalanine amide derivatives, including (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, represent a class of compounds investigated for their ability to interact with and modulate the activity of specific enzymes.

Inhibition of Matrix Metalloproteinases (MMPs) by Phenylalanine Amide Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). mdpi.commdpi.com Their dysregulation is implicated in numerous diseases, making them a significant target for therapeutic inhibitors. mdpi.comresearchgate.net Phenylalanine derivatives have been explored as one of the many classes of compounds for MMP inhibition. dundee.ac.uk

Research into synthetic inhibitors has identified various molecules capable of targeting MMPs. For instance, broad-spectrum MMP inhibitors like GM6001 (Ilomastat), a dipeptide analogue, have demonstrated potent inhibitory activity against several MMPs, including MMP-3 (stromelysin), with a reported inhibition constant (Ki) of 27 nM. nih.gov While specific inhibitory data for this compound against MMP-3 is not detailed in the reviewed literature, the activity of related phenylalanine amide structures against other proteases suggests the potential for interaction with the broader family of metalloproteinases. nih.gov The general strategy involves designing molecules that can interact with the highly conserved catalytic domain of MMPs. mdpi.com

Table 1: Example of Inhibitory Activity of a Broad-Spectrum MMP Inhibitor (GM6001) This table presents data for a related dipeptide analogue to illustrate typical MMP inhibition values.

| MMP Target | Inhibitor | Ki (nM) |

| MMP-2 (72kD gelatinase) | GM6001 | 0.5 |

| MMP-3 (stromelysin) | GM6001 | 27 |

| MMP-8 (neutrophil collagenase) | GM6001 | 0.1 |

| MMP-9 (92kD gelatinase) | GM6001 | 0.2 |

| Data sourced from Schultz et al. 1992, as cited in reference nih.gov. |

The primary mechanism for many small molecule MMP inhibitors involves interaction with the zinc ion located in the enzyme's active site. frontiersin.orgresearchgate.net The catalytic process of MMPs is dependent on this Zn(II) ion, which is coordinated by three histidine residues. researchgate.net Inhibitors, particularly those containing a hydroxamic acid group, often act by chelating this zinc ion, thereby blocking the enzyme's catalytic activity. frontiersin.org

However, the lack of specificity with this approach led to significant side effects in clinical trials, prompting the development of more selective inhibitors. frontiersin.orgnih.gov Alternative mechanistic strategies for achieving selective MMP inhibition include:

Targeting Exosites: Binding to secondary sites (exosites) on the enzyme that are less conserved across the MMP family can lead to more selective inhibition. frontiersin.orgnih.gov

Allosteric Inhibition: Binding to a site distant from the active site can induce a conformational change that inhibits the enzyme's activity. nih.gov

Preventing Zymogen Activation: Targeting the activation process of the inactive pro-MMP form prevents the enzyme from becoming catalytically active in the first place. frontiersin.orgnih.gov

While the precise mechanism for this compound is not specified, its structural class suggests potential interaction with the enzyme's active site or surrounding subsites.

Effects on Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of bioactive lipids, most notably the endocannabinoid anandamide. nih.govnih.gov The inhibition of FAAH elevates the levels of endogenous cannabinoids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a compelling therapeutic target. nih.govwikigenes.org

Propanamide-based compounds have been investigated as a class of FAAH inhibitors. nih.gov Studies on related amide derivatives have revealed a reversible, mixed-type inhibition mechanism. nih.gov This type of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Kinetic experiments on a related compound, 2-amino-3-chloropyridine (B188170) amide (TPA14), demonstrated its capability to bind to the FAAH enzyme regardless of whether the substrate was already bound. nih.gov This suggests that the inhibitor may have distinct binding sites. The hypothesis is that such an inhibitor might have a higher affinity for a competitive binding site in the free enzyme, but when the substrate binds, it alters the enzyme's conformation, allowing the inhibitor to bind to a lower-affinity, non-competitive site. nih.gov This dual binding capability is the hallmark of a mixed-type inhibitor.

Investigation of Cyclooxygenase (COX) Modulatory Effects

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. While the inhibitory profiles of phenylalanine amide derivatives have been explored against proteases and hydrolases, detailed investigations into the direct modulatory effects of this compound on COX enzymes are not prominently featured in the reviewed scientific literature.

Modulation of Topoisomerase Activity by Related Structures

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govwikipedia.org They are classified as Type I, which cleave a single DNA strand, and Type II, which cleave both strands to resolve DNA tangles and supercoils. mdpi.comnih.gov These enzymes are significant targets for antibacterial and anticancer therapies due to their crucial role in cell proliferation. wikipedia.orgmdpi.com Topoisomerase inhibitors can act as "poisons," which stabilize the transient enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA breaks. wikipedia.orgnih.gov

Compounds structurally related to the core amino acid amide structure of this compound have been investigated as inhibitors of bacterial type II topoisomerases. In one study, a series of novel biphenyl (B1667301) inhibitors were designed to target an allosteric site on E. coli DNA gyrase. nih.gov The synthesis of these compounds began with (S)-2-amino-1-phenylethanol, a molecule with structural similarities to the phenylalanine backbone of the subject compound. nih.gov

Several of these synthesized biphenyl amide derivatives demonstrated inhibitory activity against the supercoiling function of E. coli DNA gyrase, with IC50 values ranging from 12 µM to over 200 µM. nih.gov The stereochemistry of the parent structure was found to be important, with (S)-enantiomers showing a general decrease in activity compared to their (R)-counterparts. nih.gov Other research has shown that certain tricyclic amide-based novel bacterial topoisomerase inhibitors (NBTIs) can unexpectedly target human topoisomerase IIα, indicating a potential for cross-reactivity and a broader spectrum of activity for amide-containing molecules. nih.gov

Table 1: In Vitro Inhibitory Activity of Biphenyl Amide Derivatives Against E. coli DNA Gyrase nih.gov

| Compound | R Group | IC50 (µM) |

| 2 | 3-methoxyphenyl | 60 |

| 3 | 3-ethoxyphenyl | 20 |

| 4 | 3-isopropoxyphenyl | 20 |

| 5 | 3-benzyloxyphenyl | 42 |

| 6 | 4-methoxyphenyl | 12 |

| 7 | 4-ethoxyphenyl | 17 |

| 8 | 4-isopropoxyphenyl | 46 |

| 9 | 2-methoxyphenyl | >200 |

| 10 | 2-ethoxyphenyl | >200 |

| 11 | 2-isopropoxyphenyl | >200 |

| 12 | 3,4-dimethoxyphenyl | 18 |

| 13 | 3,5-dimethoxyphenyl | 24 |

| 14 | 2,4-dimethoxyphenyl | 41 |

| 15 | 3-bromophenyl | >200 |

This interactive table summarizes the inhibitory concentrations (IC50) of various biphenyl amide compounds against E. coli DNA gyrase.

Dipeptidyl Peptidase IV (DPP4) Receptor Binding and Inhibition by Related Amino Acid Derivatives

Dipeptidyl peptidase IV (DPP4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). rjsocmed.comresearchgate.net The inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes, as it enhances the effects of endogenous incretins, leading to improved insulin (B600854) secretion and glucose control. rjsocmed.comresearchgate.netnih.gov

Many DPP4 inhibitors are peptidomimetic or based on amino acid scaffolds. rjsocmed.com Research into related structures has shown that β-substituted phenylalanine amides are a potent class of DPP4 inhibitors. A study focused on optimizing this class of compounds led to the discovery of potent, orally active inhibitors with excellent selectivity. nih.gov For example, the compound (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govacs.orgnih.govtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide, a biarylphenylalanine amide, was identified as a potent DPP-4 inhibitor with an IC50 value of 6.3 nM. nih.gov

Further studies on β-substituted phenylalanine derivatives confirmed their efficacy, demonstrating high affinity for the DPP4 enzyme and significant selectivity over related proteases like QPP, DPP-8, and DPP-9. nedmdg.org The core structure of this compound, being a phenylalanine amide, aligns with the structural motifs known to be effective for DPP4 inhibition.

Table 2: Inhibitory Activity and Selectivity of a β-Substituted Phenylalanine Derivative Against DPP4 nedmdg.org

| Enzyme | IC50 (nM) |

| DPP-4 | 64 |

| QPP | 2,700 |

| DPP-8 | 88,000 |

| DPP-9 | 86,000 |

This interactive table displays the half-maximal inhibitory concentration (IC50) of a representative β-substituted phenylalanine derivative against DPP4 and its selectivity over other dipeptidyl peptidases.

Receptor Binding and Signaling Pathway Interrogation

Dopamine (B1211576) D2 Receptor Affinity and Antagonistic Properties

The dopamine D2 receptor is a G-protein coupled receptor that serves as a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders. nih.govwikipedia.org Most antipsychotic drugs function as antagonists, blocking the D2 receptor to modulate dopaminergic neurotransmission. nih.govnih.gov The affinity of a ligand for the D2 receptor is a critical determinant of its potency and potential therapeutic effect. This affinity is governed by specific interactions between the ligand and amino acid residues within the receptor's binding pocket. nih.govnih.govclinpgx.org

While numerous compounds, such as N-phenylpiperazine analogs, have been developed as D2 receptor antagonists, there is no specific information in the reviewed literature regarding the D2 receptor affinity or antagonistic properties of this compound. acs.orgmdpi.com The evaluation of any novel compound for D2 receptor activity would typically involve standardized in vitro binding assays.

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity to the target receptor. acs.org

In a typical competitive binding assay for the D2 receptor, cell membranes expressing the receptor are incubated with a fixed concentration of a D2-selective radioligand and varying concentrations of the unlabeled test compound. mdpi.com The test compound competes with the radioligand for binding to the D2 receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, an inhibition curve can be generated. acs.org From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the compound for the receptor. acs.org This methodology allows for the precise quantification of a compound's binding affinity and is essential for characterizing potential D2 receptor antagonists. acs.orgmdpi.com

Ligand-Receptor Complex Stabilization Mechanisms

The stabilization of a ligand-receptor complex is a critical determinant of a compound's affinity and efficacy. For ligands targeting the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, stabilization is achieved through a network of non-covalent interactions within the receptor's binding pocket. These interactions typically include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions.

Selectivity Profile Against Other Dopamine Receptor Subtypes (D1, D3)

Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. While there is significant structural homology within these subfamilies, particularly between D2 and D3 receptors, subtle differences in their amino acid sequences create opportunities for developing selective ligands. mdpi.comfrontiersin.org

The selectivity of a compound for the D2 receptor over the D1 receptor is generally substantial due to the lower sequence homology between the two subfamilies. However, achieving selectivity between D2 and D3 receptors is more challenging. mdpi.com Minor variations in the binding pocket residues, particularly in the secondary binding pocket (SBP), can be exploited to confer selectivity. mdpi.com For instance, ligands that can extend into and interact with non-conserved residues in the SBP of the D3 receptor may show higher affinity for it over the D2 receptor. mdpi.com Conversely, a compound with a structure that fits optimally within the D2 receptor's binding site without extending into regions where the D3 receptor differs may exhibit D2 selectivity.

Without experimental binding data for this compound, its selectivity profile remains theoretical. A typical approach to determine this would involve competitive binding assays using radiolabeled ligands specific for each receptor subtype.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. D2) |

| Dopamine D1 | Data Not Available | Data Not Available |

| Dopamine D2 | Data Not Available | - |

| Dopamine D3 | Data Not Available | Data Not Available |

Impact on cAMP Signaling Pathways

The dopamine D2 receptor is a canonical Gαi/o-coupled receptor. frontiersin.org Activation of the D2 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The reduction in cAMP levels, in turn, leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.

An antagonist at the D2 receptor would block the effects of dopamine or other agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. An inverse agonist would bind to the receptor and reduce its basal, ligand-independent activity, leading to an increase in cAMP levels compared to the baseline state. The specific impact of this compound on cAMP signaling would depend on whether it acts as an agonist, antagonist, or inverse agonist at the D2 receptor.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of VEGFR-2 is a major strategy in cancer therapy to block tumor neovascularization. dovepress.comresearchgate.net

VEGFR-2 Inhibitory Potency

The inhibitory potency of a compound against VEGFR-2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. Numerous small molecule inhibitors have been developed that target the ATP-binding site of the VEGFR-2 intracellular kinase domain. nih.govnih.gov These inhibitors compete with ATP, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling cascades. The potency of these inhibitors can vary widely, from nanomolar to micromolar concentrations, depending on their chemical structure and how well they fit into the ATP-binding pocket. nih.govdovepress.com

| Compound | VEGFR-2 IC50 (µM) |

| This compound | Data Not Available |

| Sorafenib (Reference) | ~0.04 - 0.08 nih.govresearchgate.net |

| Sunitinib (Reference) | ~0.14 nih.gov |

Reduction of VEGF-A Levels

While many drugs directly inhibit the VEGFR-2 kinase, some therapeutic strategies can also involve reducing the levels of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A). nih.gov VEGF-A is the key signaling protein that binds to and activates VEGFR-2, initiating the angiogenic process. nih.gov A reduction in the expression or bioavailability of VEGF-A would lead to decreased activation of VEGFR-2 and a subsequent anti-angiogenic effect. Studies have shown that certain compounds can lower the concentration of VEGF-A produced by cancer cells. nih.gov For example, in studies with the compound quinoxaline-3-propanamide 14, it was observed to reduce VEGF-A levels in the medium from MCF-7 cells from 330.8 pg/ml in untreated cells to 170.2 pg/ml in treated cells. nih.gov

Free Fatty Acid Receptor 3 (FFA3) Allosteric Modulation

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a GPCR activated by short-chain fatty acids. researchgate.net It has emerged as a therapeutic target for metabolic and inflammatory diseases. Unlike orthosteric ligands that bind to the primary agonist site, allosteric modulators bind to a distinct site on the receptor. nih.gov

Calcium Mobilization in Dorsal Root Ganglia

Intracellular calcium ([Ca²⁺]i) is a critical second messenger in neurons, governing a wide range of physiological processes from neurotransmitter release to gene expression. nih.gov The regulation of [Ca²⁺]i is particularly complex in the functionally diverse populations of dorsal root ganglion (DRG) neurons. nih.gov Different subpopulations of DRG neurons exhibit distinct patterns of calcium signaling, which contributes to their specialized roles in sensory transmission. nih.gov For instance, studies have shown that the magnitude and decay of Ca²⁺ transients can vary significantly among DRG neurons of different sizes and sensitivities to compounds like capsaicin. nih.gov

Following peripheral nerve injury, alterations in the expression and function of voltage-gated calcium channel subunits, such as the α2δ subunit, have been observed in DRG neurons. nih.gov This upregulation is correlated with the development of neuropathic pain states, suggesting that changes in calcium influx and mobilization within these neurons are key to the pathophysiology of pain. nih.gov While direct studies on this compound's effect on calcium mobilization in DRG neurons are not available, the intricate mechanisms of calcium regulation in these cells provide a framework for understanding how exogenous compounds could potentially modulate neuronal excitability and sensory signaling.

Cellular Effects and Biological Activities (Mechanistic Focus)

Induction of Apoptosis in Cancer Cell Lines by Related Compounds

A significant area of cancer research focuses on the development of small molecules that can induce apoptosis, or programmed cell death, in malignant cells. nih.govresearchgate.net Various compounds structurally related to amino amides have been investigated for their pro-apoptotic potential. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer activity of many therapeutic agents. nih.gov

Caspase-3 is a critical executioner caspase in the apoptotic cascade. nih.govclinicsinoncology.com Its activation leads to the cleavage of numerous cellular substrates, ultimately resulting in cell death. nih.govclinicsinoncology.com Many small molecules exert their anti-cancer effects by activating caspase-3. nih.govresearchgate.net The activation of procaspase-3 to its active form is a central event in apoptosis. nih.gov Research on procaspase-activating compounds has shown a strong correlation between their ability to activate caspase-3 in vitro and their efficacy in inducing cancer cell death. nih.gov Some studies have shown that certain compounds can induce apoptosis through a caspase-3-dependent pathway even in the absence of functional p53. clinicsinoncology.com

Table 1: Research Findings on Caspase-3 Activation by Related Compounds

| Compound Type | Finding | Reference |

|---|---|---|

| Procaspase-Activating Compounds (e.g., PAC-1 derivatives) | Strong correlation between in vitro procaspase-3 activation and induction of cancer cell death. | nih.gov |

| Various Small Molecules | Activation of caspase-3 is a key mechanism for inducing apoptosis in cancer cells. | nih.govresearchgate.net |

| AJM and RWPs | Can induce apoptosis through a caspase 3-dependent pathway in leukemic cells, independent of p53. | clinicsinoncology.com |

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.govmdpi.com One of the key downstream targets of p53 is the BAX gene, which encodes a pro-apoptotic member of the Bcl-2 family. nih.govpsu.edu The ratio of pro-apoptotic proteins like BAX to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. psu.edu

Activation of p53 can lead to an upregulation of BAX expression, thereby promoting apoptosis. nih.govpsu.edu Studies have demonstrated that p53-mediated neuronal cell death is dependent on BAX. nih.gov In some cancer cell lines, treatment with certain compounds has been shown to increase the expression of both p53 and BAX, leading to apoptosis. researchgate.net The interplay between p53 and BAX is a central mechanism in p53-dependent apoptosis. nih.gov

Table 2: Modulation of p53 and BAX by Related Compounds

| Modulator | Effect on p53 | Effect on BAX | Cellular Outcome | Reference |

|---|---|---|---|---|

| DNA Damage (e.g., camptothecin) | Increased expression | No significant change in expression | Apoptosis (BAX-dependent) | nih.gov |

| Excitotoxins (e.g., glutamate) | Increased expression | Increased expression (p53-dependent) | Neuronal cell death | nih.gov |

| Chlorogenic acid | - | Increased expression | Apoptosis in HT-29 colon cancer cells | researchgate.net |

| L. kefiri SGL 13 | Decreased mutant p53 | Increased expression | Apoptosis in HT-29 cells | researchgate.net |

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. mdpi.comnih.gov Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, which can trigger apoptosis. nih.gov PARP inhibitors are a class of anti-cancer agents that exploit this synthetic lethality. nih.gov The mechanism of action of PARP inhibitors involves not only the inhibition of PARP's catalytic activity but also the "trapping" of PARP-1 on DNA, which creates cytotoxic lesions. nih.gov Some nicotinamide (B372718) mimics have been developed as PARP inhibitors, demonstrating selectivity for different PARP isoforms. acs.orgnih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anti-cancer compounds exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating. mdpi.comnih.govnih.gov Cell cycle progression is tightly regulated by a series of checkpoints that can be activated in response to cellular stress or DNA damage. mdpi.com

The p53 pathway is a major regulator of cell cycle arrest, primarily at the G1/S and G2/M checkpoints. mdpi.com Activation of p53 can lead to the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors, such as p21, which halt the cell cycle to allow for DNA repair. nih.govnih.gov If the damage is irreparable, p53 can then initiate apoptosis. mdpi.com Some compounds have been shown to induce G1/S cell cycle arrest and apoptosis in cancer cells, a process that can be independent of p53. mdpi.com The withdrawal of essential amino acids has also been shown to trigger cell cycle arrest through various mechanisms, including the modulation of restriction point regulators like p21 and cyclin D1. nih.govnih.gov

Table 3: Mechanisms of Cell Cycle Arrest

| Inducing Agent | Checkpoint | Key Mediators | Cellular Outcome | Reference |

|---|---|---|---|---|

| DNA Damage | G1/S, G2/M | p53, p21 | Arrest for DNA repair or apoptosis | mdpi.com |

| Certain GLUT1 Inhibitors | G1/S | Caspase-3 (p53-independent) | Apoptosis | mdpi.com |

| Methionine/Leucine Withdrawal | G1 (Restriction Point) | p21, p27, Cyclin D1 | Quiescence | nih.gov |

| Lysine Withdrawal | General | Inhibition of protein synthesis | Cell cycle stalling | nih.gov |

Antimicrobial Activity of Related Amide Derivatives

Numerous studies have highlighted the antimicrobial potential of various amide derivatives, suggesting that compounds like this compound may possess similar properties.

Amide derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, certain N,N'-diarylureas, which share some structural similarities with the compound of interest, have shown high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for such compounds can vary, but they often target essential bacterial processes. Some studies on amide derivatives containing cyclopropane (B1198618) have indicated that aryl amides generally exhibit higher activity than fatty amides against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov

Table 1: Examples of Antibacterial Activity of Related Amide Derivatives

| Compound Type | Target Bacteria | Observed Effect |

|---|---|---|

| N,N'-diarylureas | Gram-positive bacteria (e.g., S. aureus) | Potent antibacterial activity mdpi.com |

| Cyclopropane carboxamides | S. aureus, E. coli | Aryl amides showed higher activity nih.gov |

This table is for illustrative purposes and shows the activity of related compound classes, not this compound itself.

The antifungal potential of amide derivatives is also well-documented. For example, certain nicotinamide derivatives have been synthesized and shown to possess potent antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.gov In some cases, the introduction of a tolyl amide group has been shown to influence antifungal activity. nih.gov Specifically, o-tolyl amides have demonstrated better antifungal activity than m-tolyl and p-tolyl amides in certain molecular frameworks. nih.gov N-(thiophen-2-yl) nicotinamide derivatives have also emerged as significant lead compounds for controlling oomycete diseases. mdpi.com

Table 2: Examples of Antifungal Activity of Related Amide Derivatives

| Compound Type | Target Fungi | Observed Effect |

|---|---|---|

| Nicotinamide derivatives | Candida albicans | Potent antifungal activity nih.gov |

| Cyclopropane carboxamides | Candida albicans | o-tolyl amide showed better activity nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Oomycetes | Excellent fungicidal activities mdpi.com |

This table is for illustrative purposes and shows the activity of related compound classes, not this compound itself.

Antioxidant Properties and Free Radical Scavenging

Amide-containing molecules have been investigated for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in various diseases.

Glutathione peroxidase (GPx) is a key antioxidant enzyme that reduces harmful peroxides. wikipedia.org Some synthetic organoselenium compounds containing amide functionalities have been designed to mimic the activity of GPx. nih.gov These mimics can catalytically reduce peroxides in the presence of a thiol co-substrate. nih.gov The presence of an amide group can influence the catalytic efficiency of these mimics. For instance, substitutions on the amide nitrogen have been shown to significantly enhance GPx-like activities in some diselenide compounds. nih.gov Furthermore, amino acid-incorporated nanoflowers have demonstrated intrinsic peroxidase-like activity, which can be utilized for detecting glutathione. mdpi.com The synthesis of 1,3-benzoselenazoles from bis[3-amino-N-(p-tolyl)benzamide-2-yl] diselenide has also yielded compounds with notable GPx-like antioxidant activity. acs.org

DPPH and ABTS Scavenging Activity

There is no specific information in the reviewed scientific literature concerning the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activities of this compound. These assays are commonly used to evaluate the antioxidant capacity of compounds. nih.govresearchgate.netnih.govjocpr.com

Metal Chelating Activity with Transition Metal Ions

Investigations into the metal chelating properties of this compound with transition metal ions have not been reported in the available scientific literature.

Anti-Angiogenesis Mechanisms

Currently, there is no available research data detailing the anti-angiogenesis mechanisms of this compound.

Antimycobacterial Activity of Related Nα-Aroyl-N-Aryl-Phenylalanine Amides

This compound belongs to the class of Nα-aroyl-N-aryl-phenylalanine amides (AAPs). This class of compounds has been identified as a promising group of antimycobacterial agents. nih.gov AAPs have demonstrated significant in vitro activity against a wide range of mycobacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as various non-tuberculous mycobacteria (NTM). mdpi.comrutgers.edu

Research has shown that AAPs exhibit potent activity against clinically significant NTMs such as the Mycobacterium abscessus complex and the Mycobacterium avium complex. mdpi.comnih.gov The activity of different AAP analogues can vary against different mycobacterial species, indicating a complex relationship between the compound's structure, the genetics of the bacteria, and the resulting in vitro activity. mdpi.com For instance, high susceptibility to AAPs has been observed in M. ulcerans, whereas species like M. xenopi and M. simiae have shown more resistance. mdpi.comnih.gov

The general effectiveness of the AAP class is highlighted by their potent in vitro activity against various mycobacterial strains. The table below presents the activity of several representative AAPs against different mycobacterial species, showcasing the potential of this compound class.

| Compound | M. abscessus subsp. abscessus (MIC₅₀ in µM) | M. avium subsp. avium (MIC₅₀ in µM) | M. smegmatis (MIC₅₀ in µM) |

|---|---|---|---|

| MMV688845 | 6.25 | 12.5 | 3.13 |

| Analogue 1 | 1.56 | 1.56 | 0.78 |

| Analogue 2 | 3.13 | 3.13 | 1.56 |

| Analogue 3 | 0.78 | 0.78 | 0.39 |

Data in the table is representative of the AAP class and is adapted from published research on various analogues. mdpi.com

Inhibition of Mycobacterial RNA Polymerase

The primary mechanism of antimycobacterial action for the Nα-aroyl-N-aryl-phenylalanine amide (AAP) class is the inhibition of the bacterial DNA-directed RNA polymerase (RNAP). nih.govmdpi.com This enzyme is essential for the transcription process, making it a critical target for antibacterial agents. mdpi.com

AAPs target the RNAP through a novel binding site, which is distinct from that of rifamycins, a major class of antibiotics that also inhibit this enzyme. nih.gov This is a significant advantage as it means there is a low probability of cross-resistance between AAPs and rifamycins. nih.govmdpi.com The specific stereochemistry of these compounds is crucial for their activity, with the (R)-enantiomer typically being the active form, while the (S)-enantiomer is often inactive. nih.gov Studies on resistant mutants have confirmed that the target of this class of compounds is the RpoB subunit of the RNA polymerase. nih.gov

Structure Activity Relationship Sar Studies of S 2 Amino 3 Phenyl N M Tolylpropanamide Analogs

Identification of Essential Structural Motifs for Biological Activity

The biological activity of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide analogs is fundamentally dependent on their core amino acid structure. This scaffold, derived from L-phenylalanine, consists of a central alpha-carbon, a primary amino group, a benzyl (B1604629) side chain, and a carboxamide group. nih.gov

Key structural motifs essential for activity include:

The α-Amino Group: The primary amine at the C2 position is crucial. It often acts as a key interaction point with biological targets, forming hydrogen bonds or ionic interactions.

The Amide Carbonyl Group: The carbonyl oxygen of the amide linker is a critical hydrogen bond acceptor, a feature essential for binding to target proteins like enzymes or receptors. mdpi.com

Studies on related compounds have shown that the amide group of a phenylalanine backbone can form hydrogen bond interactions with amino acid residues such as asparagine in a protein's binding site. mdpi.com Modifications that remove or drastically alter these core features typically lead to a significant loss of biological activity.

Impact of Amide Linker and N-Aryl Substitutions on Potency and Selectivity

The nature of the amide linker and the substitution pattern on the N-aryl ring are pivotal in modulating the potency and selectivity of these compounds. The N-m-tolyl group of the parent compound is a key area for modification in SAR studies.

Amide Linker: The amide bond itself provides conformational rigidity and is a key site for hydrogen bonding. mdpi.com While the linker is generally conserved, modifications such as N-methylation can alter the molecule's solvation properties and membrane permeability. pnas.org Introducing different atoms into the linker, such as in thioamides, has been shown to turn substrates into potent inhibitors for certain enzymes by altering electronic properties and resistance to hydrolysis. rsc.org

N-Aryl Substitutions: The electronic and steric properties of substituents on the N-aryl ring significantly influence biological activity. Research on various N-aryl amino acid and N-aryl amide derivatives has established several trends: researchgate.netmdpi.com

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) on the N-aryl ring can enhance potency. researchgate.netsemanticscholar.org For instance, studies on N-aryl amino acids have shown that compounds with a 4-nitrophenyl group exhibit potent antibacterial activity. mdpi.com Conversely, electron-donating groups (e.g., methyl, methoxy) may either increase or decrease activity depending on the specific biological target. researchgate.net

Steric Effects: The position and size of the substituent are critical. Ortho-substituents can force the aryl ring into a non-planar conformation relative to the amide bond, which can either be beneficial or detrimental to binding affinity. For example, the introduction of a cyano group at the ortho position of the N-aryl ring in one series of Nα-aroyl-N-aryl-phenylalanine amides led to a complete loss of activity against M. abscessus. semanticscholar.org

Solubility and Pharmacokinetics: Substitutions can also be used to fine-tune physicochemical properties. Adding polar groups can increase aqueous solubility, which is often a desirable trait for drug candidates. nih.gov

The following table illustrates the hypothetical impact of various substitutions on the N-phenyl ring of a 2-amino-3-phenylpropanamide (B101563) scaffold, based on general principles observed in related compound series.

| Compound | N-Aryl Substituent (R) | Position | Hypothetical IC₅₀ (µM) | Comment |

|---|---|---|---|---|

| Parent (H) | -H | - | 15.2 | Baseline activity |

| Analog 1 | -CH₃ (m-tolyl) | meta | 10.5 | Modest increase in potency |

| Analog 2 | -Cl | para | 5.8 | Electron-withdrawing group enhances potency |

| Analog 3 | -NO₂ | para | 1.2 | Strong electron-withdrawing group significantly improves potency researchgate.net |

| Analog 4 | -OCH₃ | para | 18.9 | Electron-donating group may reduce activity |

| Analog 5 | -CN | ortho | > 50 | Steric hindrance from ortho-substituent leads to loss of activity semanticscholar.org |

Stereochemical Influence on Biological Efficacy

Stereochemistry is a critical determinant of the biological efficacy of chiral molecules like this compound and its analogs. The spatial arrangement of atoms, particularly at the α-carbon of the phenylalanine core, profoundly impacts interactions with chiral biological targets such as enzymes and receptors.

The designation "(S)" refers to the specific stereoconfiguration at the C2 chiral center, which corresponds to the naturally occurring L-phenylalanine. nih.gov For most amino acid derivatives, this natural configuration is essential for biological recognition and activity. nih.gov Studies consistently show that one enantiomer is significantly more potent than its mirror image (the R-isomer or D-amino acid derivative). mdpi.com For example, in a series of α-amino amide-based histone deacetylase 6 inhibitors, a significant difference in activity was observed between two stereoisomers, with IC₅₀ values of 0.31 µM and 5.19 µM, respectively. mdpi.com

This stereoselectivity can arise from several factors:

Target Binding: The binding pockets of proteins are three-dimensional and chiral. Only the (S)-isomer may be able to orient its essential functional groups—the amino group, benzyl side chain, and N-m-tolyl amide moiety—correctly to engage in the specific hydrophobic, hydrogen bonding, and ionic interactions required for high-affinity binding. mdpi.com

Cellular Uptake: Many amino acid derivatives are transported into cells via specific amino acid transporters. These transport systems are often stereoselective, preferentially recognizing and transporting L-amino acids. nih.gov Therefore, the (S)-isomer may achieve higher intracellular concentrations, leading to greater efficacy.

Rational Design Principles for Optimized Derivatives

Based on the established SAR, several rational design principles can be formulated to guide the development of optimized derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov

Preservation of the Core Scaffold and Stereochemistry: The (S)-2-amino-3-phenylpropanamide core is the foundational pharmacophore. This structure, and particularly its (S)-stereochemistry, should be retained in future designs to ensure recognition by the biological target. mdpi.commdpi.com

Systematic Exploration of N-Aryl Substitutions: The N-aryl ring is the primary site for optimization. A systematic approach should be taken to explore substitutions at the ortho, meta, and para positions. This exploration should include a diverse set of substituents to modulate electronic properties (e.g., halo, cyano, trifluoromethyl) and steric bulk. semanticscholar.org The goal is to identify substitution patterns that maximize favorable interactions within the target's binding pocket.

Modification of the Phenylalanine Side Chain: While the benzyl group is a key feature, modifications can be explored to probe for additional binding interactions. For instance, introducing small substituents (e.g., fluorine, iodine) onto the phenyl ring of the phenylalanine moiety can alter affinity and selectivity for transporters or targets. nih.gov

Bioisosteric Replacement of the Amide Bond: To improve metabolic stability or alter binding modes, the amide bond could be replaced with bioisosteres such as a 1,2,3-triazole or an ester. nih.gov Thioamide substitution at specific positions can also be used to convert a substrate into a potent and stable inhibitor. rsc.org

Computational Modeling: Integrating molecular docking and dynamics simulations can provide structural insights into how analogs bind to their target. mdpi.com This in silico approach can help prioritize the synthesis of compounds that are most likely to have improved activity, thereby streamlining the drug discovery process. mdpi.com

By applying these principles, new analogs of this compound can be rationally designed to achieve superior biological performance. nih.gov

Computational and Biophysical Characterization of S 2 Amino 3 Phenyl N M Tolylpropanamide

Advanced Spectroscopic Characterization (Beyond Basic Identification)

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been publicly reported for this compound.

Conformational Analysis via NMR Spectroscopy

Specific NMR spectroscopic studies detailing the conformational preferences of this molecule in solution are not available.

Polymorphism and Solid-State Properties

Discovery and Characterization of Polymorphic Forms

There is no published research on the existence or characterization of different polymorphic forms of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Impact of Polymorphism on Chemical and Biological Properties

Without the identification of polymorphs, no information is available on how different solid-state forms might influence the compound's properties.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Analogs

While the full biological activity spectrum of this compound is yet to be elucidated, the core phenylalanine amide scaffold has been identified in compounds with a range of therapeutic effects. Future research should focus on synthesizing and screening a library of analogs to identify novel biological targets and expand the therapeutic applications of this chemical class.

Potential Therapeutic Areas for Exploration:

Antimicrobial Agents: Analogs of Nα-aroyl-N-aryl-phenylalanine amides have demonstrated activity as inhibitors of mycobacterial RNA polymerase (RNAP), a validated target for antitubercular drugs. nih.govmdpi.com This precedent suggests that derivatives of this compound could be investigated as inhibitors of bacterial and fungal enzymes, potentially leading to the development of new antibiotics with novel mechanisms of action.

Anticancer Therapeutics: Phenylalanine derivatives have been explored for their potential as anticancer agents. mdpi.com Future studies could investigate the cytotoxicity of this compound analogs against various cancer cell lines and explore their potential to modulate key signaling pathways involved in cancer progression.

Anti-inflammatory Drugs: The structural similarity to other biologically active amides suggests a potential for anti-inflammatory activity. researchgate.netnih.gov Screening of analogs in relevant in vitro and in vivo models of inflammation could uncover novel anti-inflammatory agents.

Neurological Disorders: As derivatives of phenylalanine, a precursor to neurotransmitters, these compounds may possess activity within the central nervous system. chemimpex.com Investigations into their ability to modulate neurotransmitter receptors or enzymes involved in neurochemical pathways could be a fruitful area of research for conditions such as depression, anxiety, and neurodegenerative diseases.

Development of Advanced Synthetic Routes for Stereocontrolled Access

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure this compound and its analogs is of paramount importance.

A significant challenge in the synthesis of phenylalanine amides is the potential for racemization at the α-carbon, particularly during the amide bond formation step. nih.gov Future research in this area should focus on methodologies that ensure high stereochemical fidelity.

Promising Synthetic Strategies:

Racemization-Free Coupling Reagents: The use of coupling reagents known to minimize racemization, such as propanephosphonic acid anhydride (B1165640) (T3P®), has proven effective in the synthesis of related phenylalanine amides. nih.govmdpi.com Further exploration of other modern coupling reagents and optimization of reaction conditions will be crucial.

Biocatalysis: Enzymatic approaches offer a green and highly stereoselective alternative to traditional chemical synthesis. Phenylalanine amine dehydrogenases and other enzymes could be engineered to catalyze the asymmetric synthesis of the target compound and its derivatives with high enantiomeric excess. acs.orgacs.orgresearchgate.netresearchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of the core structure would provide a versatile and efficient means of producing a wide range of enantiomerically pure analogs.

Chiral Resolution: While asymmetric synthesis is preferred, the development of efficient chiral resolution techniques, such as those employing glycopeptide selectors, can be a valuable tool for separating enantiomers and providing access to optically pure material for biological evaluation. nih.govmdpi.comsigmaaldrich.com

Integrated Computational and Experimental Approaches for Rational Design

To accelerate the discovery of potent and selective analogs of this compound, a synergistic approach that combines computational modeling with experimental validation is essential.

Key Integrated Methodologies:

Molecular Docking: Once a biological target is identified, molecular docking studies can be employed to predict the binding modes of novel analogs within the active site of the target protein. This allows for the rational design of modifications to the lead structure to enhance binding affinity and selectivity. nih.govnih.gov

In Silico ADME Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before they are synthesized. nih.govresearchgate.netresearchgate.netnih.govrsc.org This in silico screening can help prioritize the synthesis of compounds with favorable drug-like properties, reducing the time and cost associated with drug development.

Quantum Mechanics Calculations: Methods such as Density Functional Theory (DFT) can be used to investigate the electronic properties and reactivity of the molecules, providing insights into their stability and potential metabolic fate. mdpi.com

The following table outlines a potential integrated workflow for the rational design of novel analogs:

| Step | Approach | Objective |

| 1. Target Identification | Biological Screening | Identify the primary biological target(s) of the lead compound. |

| 2. Binding Mode Analysis | Molecular Docking | Predict the binding orientation and key interactions of the lead compound with the target. |

| 3. Virtual Library Design | In Silico Modification | Generate a virtual library of analogs with modifications designed to enhance target interactions. |

| 4. ADME Profiling | In Silico Prediction | Predict the pharmacokinetic properties of the virtual library to filter for drug-like candidates. |

| 5. Synthesis and In Vitro Testing | Chemical Synthesis & Biological Assays | Synthesize the prioritized analogs and evaluate their activity and selectivity against the target. |

| 6. Iterative Optimization | Data Analysis and Redesign | Use the experimental data to refine the computational models and design the next generation of improved analogs. |

Investigation of Compound Stability in Biological Systems

A critical aspect of drug development is understanding the metabolic fate and stability of a compound in biological systems. Future research must thoroughly investigate the stability of this compound and its analogs to assess their potential as therapeutic agents.

Areas for Stability Investigation:

Metabolic Stability: In vitro studies using liver microsomes or other metabolic systems can identify potential sites of metabolism on the molecule. nih.gov Common metabolic pathways for related compounds include oxidation and hydrolysis of the amide bond. nih.govnih.govfrontiersin.org

Enzymatic Degradation: The susceptibility of the amide bond to enzymatic cleavage by proteases and other hydrolases should be evaluated. nih.govlibretexts.org

Plasma Stability: The stability of the compound in plasma is a key determinant of its in vivo half-life and bioavailability.

Structure-Metabolism Relationships: By synthesizing and evaluating the stability of a series of analogs, structure-metabolism relationships can be established. This knowledge can then be used to design next-generation compounds with improved metabolic stability. For instance, sterically hindering the sites of metabolism can be a viable strategy to enhance stability.

The following table summarizes key parameters to be assessed in stability studies:

| Parameter | Experimental System | Information Gained |

| Metabolic Half-life | Liver Microsomes, Hepatocytes | Intrinsic clearance and potential for first-pass metabolism. |

| Metabolite Identification | LC-MS/MS | Identification of major metabolites and metabolic pathways. |

| Plasma Protein Binding | Equilibrium Dialysis | The extent to which the compound binds to plasma proteins, affecting its free concentration. |

| Chemical Stability | Buffer Solutions at various pH | Stability under physiological pH conditions. |

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via amide coupling reactions using activated carboxylic acid derivatives (e.g., HATU or EDCI) and a chiral amine precursor. Reaction conditions such as temperature (0–25°C), solvent (DMF or dichloromethane), and catalyst (e.g., DMAP) must be optimized to achieve enantiomeric excess .

- Purity Verification : High-performance liquid chromatography (HPLC) with chiral columns is used to confirm enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity .

Q. What safety protocols should be followed when handling this compound in the lab?

- Protective Measures : Use nitrile gloves, lab coats, and chemical-resistant goggles. Inspect gloves for defects before use and dispose of contaminated PPE properly .

- Exposure Control : Work in a fume hood to minimize inhalation risks. Avoid skin contact, as toxicity data are limited despite the current "no known hazard" classification .